molecular formula C19H18Cl4N2O2 B5215184 N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide

N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide

Cat. No.: B5215184
M. Wt: 448.2 g/mol
InChI Key: DPUXJIYWJJPISL-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dichlorophenyl)-3-methylhexanediamide is an organic compound with the molecular formula C18H16Cl4N2O2. This compound is characterized by the presence of two 2,4-dichlorophenyl groups attached to a hexanediamide backbone. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dichlorophenyl)-3-methylhexanediamide typically involves the reaction of 2,4-dichloroaniline with 3-methylhexanedioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dichlorophenyl)-3-methylhexanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N,N’-bis(2,4-dichlorophenyl)-3-methylhexanediamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dichlorophenyl)-3-methylhexanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-chlorophenyl)hexanediamide
  • N,N’-bis(4-chlorophenyl)hexanediamide
  • N,N’-bis(3-chlorophenyl)hexanediamide

Uniqueness

N,N’-bis(2,4-dichlorophenyl)-3-methylhexanediamide is unique due to the presence of two 2,4-dichlorophenyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl4N2O2/c1-11(8-19(27)25-17-6-4-13(21)10-15(17)23)2-7-18(26)24-16-5-3-12(20)9-14(16)22/h3-6,9-11H,2,7-8H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUXJIYWJJPISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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